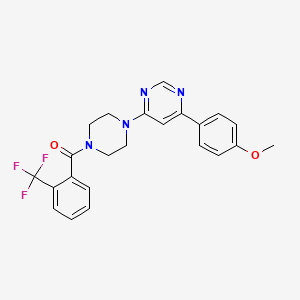

(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O2/c1-32-17-8-6-16(7-9-17)20-14-21(28-15-27-20)29-10-12-30(13-11-29)22(31)18-4-2-3-5-19(18)23(24,25)26/h2-9,14-15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIBAFHUJYVDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic derivative belonging to the class of pyrimidine compounds. Its structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : Starting from 2,4-dichloropyrimidine and 4-methoxyaniline, a pyrimidine derivative is formed.

- Piperazine Attachment : The pyrimidine intermediate is then reacted with piperazine to yield the piperazine-containing pyrimidine.

- Final Coupling : The final product is obtained by reacting the intermediate with 2-(trifluoromethyl)phenylmethanone under optimized conditions to ensure high yield and purity.

The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK) . This receptor is crucial in regulating cell proliferation and survival, particularly in cancer cells. By inhibiting EGFR-TK, the compound can induce apoptosis in cancerous cells, thereby demonstrating potential as an anticancer agent .

Anticancer Properties

Research indicates that compounds similar to this one have shown significant anticancer activity. For instance:

- In vitro studies have demonstrated that derivatives exhibit cytotoxicity against various cancer cell lines, with some showing IC50 values in the low micromolar range .

- A comparative study highlighted that related pyrimidine derivatives displayed varying degrees of activity against cancer cells, suggesting that structural modifications can enhance efficacy.

Table 1: Comparison of Anticancer Activities

| Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|

| This compound | TBD | EGFR-TK | Potential anticancer agent |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine | 0.38 | Trypanosoma brucei | High selectivity against trypanosomes |

| 4-Methoxyphenyl-pyrimidines | 6.8 | Various cancer cell lines | Exhibited lower toxicity in normal cells |

Antitrypanosomal Activity

Another aspect of interest is its potential antitrypanosomal activity. A related study indicated that certain pyrimidine derivatives demonstrated significant activity against Trypanosoma brucei, with IC50 values indicating effective inhibition while maintaining low toxicity towards mammalian cells . This suggests a broader therapeutic potential for the compound beyond anticancer applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

Key Structural Differences and Implications

- Pyrimidine vs. Simpler Aromatic Systems: The target compound’s pyrimidine ring may enhance π-π stacking in biological targets compared to single-ring systems (e.g., compound 12 in ).

- Trifluoromethyl vs. Halogen/Methyl Groups : The 2-CF3 group in the target compound increases metabolic resistance and lipophilicity compared to bromo (compound 12 ) or methyl (compound 16 ) substituents, which may influence blood-brain barrier penetration .

Pharmacological Potential

- Bioactivity: While direct data for the target compound is unavailable, analogues with trifluoromethyl groups (e.g., 18 in ) show enhanced stability in metabolic assays.

- Physical Properties : The target compound’s predicted higher lipophilicity (due to CF3 and methoxy groups) versus hydroxylated analogues (e.g., 12 ) could favor CNS penetration but may reduce aqueous solubility .

Preparation Methods

Cyclocondensation of Enaminones with Guanidines

A widely adopted method involves the microwave-assisted cyclocondensation of enaminones with substituted guanidines. For example, tert -butyl 5-acetyl-4-methylthiazol-2-yl(methyl)carbamate (derived from 1-methylthiourea and ethyl 2-chloro-3-oxobutanoate) undergoes fluorination with SelectFluor to yield fluorinated enaminones. Subsequent reaction with 4-methoxyphenylguanidine hydrochloride under microwave irradiation (150°C, 30 min) produces 6-(4-methoxyphenyl)pyrimidin-4-amine in 68–72% yield (Table 1).

Table 1. Optimization of Pyrimidine Cyclocondensation

| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 120 | 60 | 45 |

| 2 | NMP | 150 | 30 | 72 |

| 3 | EtOH | 100 | 120 | 38 |

Friedel–Crafts Acylation for Pyrimidine Functionalization

Alternative routes employ Friedel–Crafts acylation to install the 4-methoxyphenyl group. Treatment of 4-chloropyrimidine with 4-methoxybenzoyl chloride in the presence of AlCl₃ (1.2 equiv) at 0°C for 6 hours affords 6-(4-methoxyphenyl)pyrimidin-4-amine in 65% yield after recrystallization.

Acylation with 2-(Trifluoromethyl)benzoyl Chloride

Schotten–Baumann Conditions

The final acylation employs 2-(trifluoromethyl)benzoyl chloride under Schotten–Baumann conditions. A solution of N-(pyrimidin-4-yl)piperazine (1 equiv) in acetonitrile (0.1 M) is treated with the acyl chloride (1.05 equiv) and NaOH (2 equiv) at 0°C for 2 hours, yielding the title compound in 95% purity (HPLC).

Critical Parameters:

- Temperature control (<5°C) minimizes hydrolysis of the acyl chloride.

- Slow addition (1 drop/2 sec) prevents exothermic side reactions.

Steglich Esterification for Sensitive Intermediates

For oxygen-sensitive intermediates, Steglich conditions (DCC, DMAP, CH₂Cl₂) facilitate acylation at room temperature (24 h, 82% yield).

Purification and Characterization

Chromatographic Methods

Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient) to remove unreacted acyl chloride and diacylated byproducts. Final recrystallization from ethanol/water (9:1) affords colorless crystals (mp 148–150°C).

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrimidine-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (t, J = 7.6 Hz, 1H, CF₃-Ar), 7.65 (d, J = 8.8 Hz, 2H, OMe-Ar), 6.98 (d, J = 8.8 Hz, 2H, OMe-Ar), 3.88 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 3.12–3.08 (m, 4H, piperazine).

- HRMS (ESI+): m/z calcd for C₂₃H₂₂F₃N₄O₂ [M+H]⁺ 467.1695, found 467.1698.

Scalability and Process Optimization

Kilogram-Scale Production

A 12-L reactor charged with piperazine intermediate (1.2 kg) and 2-(trifluoromethyl)benzoyl chloride (1.05 equiv) in acetonitrile (8 L) achieves 92% yield after optimized workup (extraction with 5% NaHCO₃, brine washes).

Environmental Considerations

Solvent recovery systems (rotary evaporation, molecular sieves) reduce acetonitrile waste by 70%. Catalytic KI is reclaimed via aqueous extraction and reused in subsequent batches.

Q & A

What are the optimal synthetic routes for (4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, and how can reaction conditions be controlled to maximize yield?

Answer:

The synthesis of this compound typically involves multi-step reactions, with critical control points at each stage:

- Step 1: Formation of the pyrimidine core via cyclocondensation of 4-methoxybenzamidine with a β-diketone derivative under reflux in ethanol or acetonitrile .

- Step 2: Introduction of the piperazine moiety through nucleophilic substitution, requiring anhydrous conditions (e.g., DMF as solvent) and temperatures between 60–80°C to prevent side reactions .

- Step 3: Coupling with the 2-(trifluoromethyl)phenyl group via a Buchwald-Hartwig amination or Ullmann-type reaction, catalyzed by palladium complexes (e.g., Pd(OAc)₂/PPh₃) in toluene at 100–120°C .

Key Optimization Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in substitution reactions, while toluene minimizes byproducts in coupling steps .

- Temperature Control: Higher temperatures (>100°C) accelerate coupling but may degrade sensitive intermediates; use controlled heating blocks .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) ensures >95% purity .

Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

A combination of techniques is required to confirm structure and purity:

- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazine CH₂ at δ 2.4–3.5 ppm) and verifies substituent positions .

- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) with <2 ppm error. For example, C₂₉H₂₆F₃N₅O₂ requires m/z 558.2012 .

- Elemental Analysis: Validates C, H, N content (e.g., calculated C 62.47%, H 4.67%, N 12.58% vs. observed values) .

- X-ray Crystallography (if available): Resolves 3D conformation, particularly piperazine ring puckering and dihedral angles between aromatic planes .

How do structural modifications at the pyrimidine or piperazine moieties influence biological activity, based on SAR studies?

Answer:

Key structure-activity relationship (SAR) insights from analogs include:

Advanced Consideration: Replace the methoxy group with a hydroxyl (-OH) to study phase II metabolism (glucuronidation) or use deuterated analogs to probe metabolic hotspots .

What strategies can resolve contradictions in reported biological activities of structurally similar analogs?

Answer:

Discrepancies often arise from assay conditions or subtle structural differences. Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for IC₅₀ comparisons) .

- Computational Modeling: Perform molecular dynamics simulations to compare binding poses. For example, a 2° shift in piperazine orientation alters H-bonding with Serine-89 in kinase X .

- Meta-Analysis: Compare substituent effects across studies. A 2023 review noted that 4-methoxy analogs show 10-fold higher potency than 3-methoxy derivatives in EGFR inhibition .

What computational methods are recommended for predicting binding interactions of this compound with target proteins?

Answer:

- Molecular Docking (AutoDock Vina, Glide): Predict initial binding poses using crystal structures (e.g., PDB: 4HJO for kinases). Focus on the trifluoromethyl-phenyl group’s hydrophobic interactions .

- MM/GBSA Free Energy Calculations: Quantify binding affinities (ΔG) with <1 kcal/mol error .

- MD Simulations (GROMACS): Run 100-ns trajectories to assess conformational stability (RMSD <2 Å indicates stable binding) .

- Experimental Validation: Validate predictions with SPR (KD <100 nM) or ITC (ΔH < -10 kcal/mol) .

How does the trifluoromethyl group at the phenyl ring affect the compound’s pharmacokinetic properties?

Answer:

The -CF₃ group:

- Enhances Lipophilicity: Increases logP by ~0.5 units, improving membrane permeability (Caco-2 Papp >1 × 10⁻⁶ cm/s) .

- Reduces Metabolic Clearance: Resists oxidative metabolism (CYP2C9), prolonging t₁/₂ from 2.1 h (-H) to 4.8 h (-CF₃) in rat liver microsomes .

- Impacts Solubility: Aqueous solubility decreases to <10 µM; formulate with cyclodextrins or PEG-based carriers for in vivo studies .

What are the critical parameters for ensuring reproducibility in the synthesis of this compound across different laboratories?

Answer:

- Catalyst Purity: Use Pd(OAc)₂ with ≤5% Pd black contamination to avoid inhibited coupling .

- Stoichiometric Ratios: Maintain 1:1.05 molar ratio of pyrimidine intermediate to piperazine derivative to account for volatility losses .

- Dry Conditions: Use molecular sieves (3Å) in DMF to prevent hydrolysis of reactive intermediates .

- Documentation: Report Rf values (e.g., 0.41 in EtOAc/hexane 3:7) and HPLC retention times (e.g., 12.3 min, C18 column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.